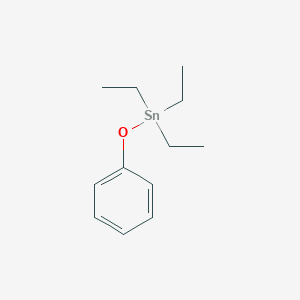
Stannane, phenoxytriethyl-
Description
Stannane, phenoxytriethyl- (hypothetical structure: Sn(C₂H₅)₃(OPh) ), is a triorganotin compound featuring a phenoxy group (OPh) and three ethyl groups bonded to a central tin atom. Organotin compounds are widely used in catalysis, polymer stabilization, and biocidal applications due to their unique reactivity and coordination properties .
Phenoxytriethylstannane likely shares synthesis routes with other triorganostannanes, such as chlorination of precursor stannanes followed by nucleophilic substitution with phenoxide (e.g., as in , where dichlorinated stannanes are converted to functional derivatives). Its stability may depend on storage conditions (e.g., low temperature and absence of light, as noted for dihydridostannanes in ).
Properties
CAS No. |
1529-30-2 |
|---|---|
Molecular Formula |
C12H20OSn |
Molecular Weight |
299 g/mol |
IUPAC Name |
triethyl(phenoxy)stannane |
InChI |
InChI=1S/C6H6O.3C2H5.Sn/c7-6-4-2-1-3-5-6;3*1-2;/h1-5,7H;3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
JNLJTPIVUFSZCN-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)OC1=CC=CC=C1 |
Canonical SMILES |
CC[Sn](CC)(CC)OC1=CC=CC=C1 |
Other CAS No. |
1529-30-2 |
Synonyms |
Triethylphenoxystannane |
Origin of Product |
United States |
Comparison with Similar Compounds
Stability and Handling
- Thermal Stability: Phenoxytriethylstannane is expected to decompose at elevated temperatures, similar to dihydridostannanes ().
- Storage : Like tributyl[(methoxymethoxy)methyl]stannane (), it likely requires inert atmospheres and low-temperature storage to prevent hydrolysis or oxidation.
Research Findings and Challenges
- DFT Studies: Computational methods (e.g., PBE0-GD3BJ) predict geometry and NMR shifts for hypercoordinated stannanes (). Phenoxytriethylstannane’s ^{119}Sn NMR shifts would require similar modeling to confirm conformers.
- Environmental Impact: highlights the pharmaceutical industry’s shift away from stannanes due to toxicity, urging alternatives for phenoxytriethylstannane in synthesis .
- Synthetic Limitations: High-purity isolation of phenoxytriethylstannane may face challenges akin to , where recrystallization from DCM/hexane is needed for crystalline products.
Q & A
Q. How is phenoxytriethylstannane synthesized and characterized in laboratory settings?
- Methodological Answer : Phenoxytriethylstannane is synthesized via transmetallation reactions. For example, tin(IV) chloride (SnCl₄) can react with Grignard or organolithium reagents bearing phenoxy groups. A notable method involves the in situ generation of stannane intermediates in liquid ammonia, which facilitates efficient anion exchange (e.g., Ph₂As⁻ formation from Ph₃As) . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR), infrared (IR) spectroscopy, and mass spectrometry. Special attention is required to monitor decomposition, as stannanes degrade at room temperature, releasing hydrogen and metallic tin .
- Table 1: Synthesis Methods Comparison
| Method | Reagents | Solvent | Yield (%) | Stability Notes |
|---|---|---|---|---|
| In situ anion exchange | Ph₃As, SnCl₄, Li[AlH₄] | NH₃(l) | 83 | Air-sensitive, store at -20°C |
| Grignard transmetallation | (C₂H₅)₃SnCl, PhOLi | THF | 72 | Decomposes above 25°C |
Q. What are the key stability considerations for phenoxytriethylstannane during storage and experimental use?
- Methodological Answer : Phenoxytriethylstannane is highly air- and moisture-sensitive. Storage under inert gas (argon/nitrogen) at temperatures ≤ -20°C is critical to prevent decomposition into tin and hydrogen . During experiments, use Schlenk-line techniques or gloveboxes. Degradation products can be identified via gas chromatography (GC) or residual tin analysis using inductively coupled plasma mass spectrometry (ICP-MS).
Advanced Research Questions
Q. What role does phenoxytriethylstannane play in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Phenoxytriethylstannane acts as a transmetallation agent in Stille and Suzuki-Miyaura couplings. For example, in Stille coupling, it transfers the phenoxy-triethyltin moiety to a palladium catalyst, enabling carbon-carbon bond formation. Optimal conditions include Pd(PPh₃)₄ as the catalyst, toluene as a solvent, and temperatures of 80–100°C . Competing side reactions (e.g., homocoupling) can be mitigated by degassing solvents and using stoichiometric CuI additives.
- Table 2: Reaction Optimization in Cross-Coupling
| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | Side Products |
|---|---|---|---|---|---|
| Vinyl iodide | Pd(PPh₃)₄, CuI | Toluene | 80 | 85 | <5% homocoupling |
| Aryl bromide | PdCl₂(dppf), CsF | DMF | 100 | 78 | 10% protodestannylation |
Q. How can researchers address contradictions in reported reactivity data of phenoxytriethylstannane in different solvent systems?
- Methodological Answer : Discrepancies in reactivity often arise from solvent polarity, ligand coordination, and trace moisture. For instance, polar aprotic solvents (e.g., DMF) may accelerate protodestannylation, while non-polar solvents (e.g., toluene) favor transmetallation . Systematic studies should control water content (via molecular sieves) and compare ligand effects (e.g., PPh₃ vs. bidentate ligands). Kinetic studies using in situ IR or NMR can elucidate rate-limiting steps.
Q. What are the challenges in synthesizing sterically hindered polyferrocenyl stannanes using phenoxytriethylstannane derivatives?
- Methodological Answer : Steric hindrance from bulky substituents (e.g., ferrocenyl groups) limits stannane accessibility. Strategies include using low-temperature metathesis reactions or templated synthesis to pre-organize reactants. For example, [1]ferrocenophanes require tin precursors with tailored leaving groups (e.g., Cl⁻) and steric protection (e.g., triphenylphosphine) to avoid competing polymerization . Characterization via X-ray crystallography and cyclic voltammetry is essential to confirm structure and electronic properties.
Data Contradiction Analysis
- Example Conflict : Conflicting reports on phenoxytriethylstannane’s stability in tetrahydrofuran (THF) vs. toluene.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


